2-Tetradecenoic acid
Overview
Description
2-Tetradecenoic acid, also known as (2E)-2-Tetradecenoic acid, is a type of tetradecenoic acid having its double bond in the 2-position . It is a cis-2-unsaturated fatty acid . The molecular formula of this compound is C14H26O2 .
Synthesis Analysis
The synthesis of this compound is associated with the diffusible signal factor (DSF) family, which are cis-2-unsaturated fatty acids . DSF synthesis is completely dependent on RpfF, which has amino acid sequence relatedness to enoyl CoA hydratase and is partially dependent on RpfB, a long-chain fatty acyl CoA ligase .Molecular Structure Analysis
The molecular structure of this compound consists of a chain of 14 carbon atoms, with a double bond between the second and third carbon atoms from one end . The average mass of the molecule is 226.355 Da and the monoisotopic mass is 226.193283 Da .Scientific Research Applications
Biochemical Composition and Interaction
- Occurrence in Bacteria: 2-Tetradecenoic acid has been identified in the phospholipids of Escherichia coli, comprising about 15% of the total phospholipid unsaturated fatty acid (Batchelor & Cronan, 1973).
- Enzymatic Transformations: It undergoes enzymatic transformations in moths, such as the conversion of (Z)-11-tetradecenoic acid into (E,E)-10,12-tetradecadienoic acid, which is a part of sex pheromone biosynthesis (Rodríguez et al., 2002).
Microbial Utilization and Oxidation
- Microbial Metabolism: Pseudomonas aeruginosa can grow using 1-tetradecene as a carbon source, leading to the production of 13-tetradecenoic acid (Markovetz, Klug, & Forney, 1967).
Fatty Acid Composition in Natural Products
- Presence in Sperm Oil: It has been separated from sperm blubber oil, with studies on its composition and derivatives (Toyama & Tsuchiya, 1935).
- Synthesis for Pheromone Research: Tetradecenoic acid has been isolated from beef tallow and used for synthesizing compounds functioning as sex attractants in various insect species (El-Rabbat & Mangold, 1980).
- Human Depot Fat: It is found as one of the positional isomers of monounsaturated fatty acids in human adipose tissue (Jacob & Grimmer, 1968).
Mechanism of Action
Safety and Hazards
The safety data sheet for Tetradecanoic acid, which is structurally similar to 2-Tetradecenoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .
Properties
26444-03-1 | |
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
tetradec-2-enoic acid |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h12-13H,2-11H2,1H3,(H,15,16) |
InChI Key |
IBYFOBGPNPINBU-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCCC/C=C/C(=O)O |
SMILES |
CCCCCCCCCCCC=CC(=O)O |
Canonical SMILES |
CCCCCCCCCCCC=CC(=O)O |
39525-69-4 | |
physical_description |
Solid |
synonyms |
2-tetradecenoic acid 2-tetradecenoic acid, (E)-isome |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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